1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Description
Contextual Significance of Aryl Bromides in Organic Synthesis
Aryl bromides are foundational components in the toolkit of synthetic organic chemists. The carbon-bromine bond, while stable enough for isolation and purification, is readily activated by various transition metal catalysts. This reactivity makes aryl bromides ideal precursors for a wide range of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, all of which were recognized with the 2010 Nobel Prize in Chemistry, heavily rely on organohalides like aryl bromides to construct complex molecular architectures from simpler precursors. youtube.comsielc.com The bromine atom serves as a versatile "handle" that allows for the precise and controlled introduction of a wide array of functional groups and molecular fragments.
Overview of Ether Linkages in Functional Molecules
Ether linkages (R-O-R') are integral to the design of functional organic materials. The introduction of an alkoxy group onto an aromatic ring can significantly influence the molecule's physical and chemical properties. The flexible nature of the ether bond can impact the molecule's solubility, thermal stability, and morphology in the solid state. For instance, the length and branching of the alkyl chain in the alkoxy group can be tuned to enhance solubility in organic solvents, which is a crucial factor for the solution-based processing of organic electronic devices. Furthermore, the oxygen atom in the ether linkage can influence the electronic properties of the aromatic ring through its electron-donating character.
Specific Research Focus on 1-Bromo-4-[(2-ethylhexyl)oxy]benzene and its Derivatives
The specific structure of this compound, with its strategically placed bromine atom and a branched 2-ethylhexyl ether group, makes it a particularly valuable building block in materials science. The 2-ethylhexyl group is well-known for its ability to impart excellent solubility to otherwise intractable conjugated molecules, facilitating their processing and characterization. The bromo-substituent, positioned at the para-position to the ether, provides a reactive site for the construction of extended π-conjugated systems, which are the cornerstone of organic semiconductors and other functional materials. Research efforts are therefore focused on leveraging this unique combination of features to synthesize novel polymers, liquid crystals, and small molecules for applications in organic electronics and photonics.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHKVHXKXGJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626648 | |
| Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164352-24-3 | |
| Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 1 Bromo 4 2 Ethylhexyl Oxy Benzene
A thorough understanding of the physicochemical properties of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is essential for its effective utilization in materials synthesis. While experimentally determined data is not extensively published, computational models provide valuable insights into its key characteristics.
| Property | Value | Source |
| Molecular Formula | C14H21BrO | PubChem |
| Molecular Weight | 285.22 g/mol | PubChem |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents | |
| XLogP3 | 5.5 | PubChem |
Note: The majority of the available data is computationally generated and should be considered as estimated values.
Computational and Theoretical Investigations of 1 Bromo 4 2 Ethylhexyl Oxy Benzene and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 1-Bromo-4-[(2-ethylhexyl)oxy]benzene, DFT calculations can reveal crucial details about its geometry, orbital energies, and spectroscopic characteristics. researchgate.netresearchgate.net
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule with flexible components like the 2-ethylhexyl group, this process involves exploring multiple possible conformations to identify the global energy minimum. The presence of several rotatable single bonds in the alkoxy chain gives rise to numerous conformers. Computational methods systematically rotate these bonds and calculate the energy of each resulting structure to identify the most stable conformations and the energy barriers between them.
The optimized geometry provides key structural parameters. In the case of this compound, the geometry of the benzene (B151609) ring is expected to be largely planar, with bond lengths and angles influenced by the electron-donating ether group and the electron-withdrawing bromine atom.
Table 1: Predicted Geometrical Parameters for the Aromatic Core of this compound Note: These are illustrative values based on DFT calculations for similar substituted benzenes. Actual values would be determined from specific calculations.
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.91 Å | The distance between the carbon and bromine atoms. |
| C-O Bond Length | ~1.36 Å | The distance between the aromatic carbon and the ether oxygen. |
| O-C (alkyl) Bond Length | ~1.43 Å | The distance between the ether oxygen and the adjacent alkyl carbon. |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | The average distance between carbon atoms in the benzene ring. |
| C-C-C (aromatic) Bond Angle | ~120° | The angles within the benzene ring, with slight deviations. |
| C-O-C Bond Angle | ~118° | The angle formed by the ether linkage. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the electron-rich oxy-benzene moiety is expected to be the primary location of the HOMO's electron density. researchgate.net Conversely, the LUMO is likely distributed over the aromatic ring and the C-Br bond.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical and serve to illustrate the concept.
| Orbital | Energy (eV) | Significance |
| HOMO | -5.8 eV | Represents the ability to donate electrons. |
| LUMO | -1.2 eV | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Indicates the molecule's chemical reactivity and kinetic stability. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands.
For this compound, key predicted vibrations would include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: Occurring in the 3000-2850 cm⁻¹ range from the ethylhexyl group.
Aromatic C=C stretching: A series of peaks between 1600-1450 cm⁻¹.
C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage, usually found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
C-Br stretching: A characteristic vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the electronegative oxygen and bromine atoms.
Blue regions indicate positive potential, electron-poor areas, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions represent neutral or weakly interacting areas.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO analysis.
Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions
While DFT calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in a condensed phase).
For this compound, MD simulations would be particularly useful for:
Conformational Dynamics: Studying the flexibility of the long 2-ethylhexyl chain and the timescales of its movements.
Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its preferred conformation and properties.
Intermolecular Interactions: Simulating the bulk material to investigate how molecules pack together and interact via van der Waals forces, which is crucial for predicting properties like boiling point and viscosity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their experimentally measured properties. mdpi.com The goal is to develop a mathematical model that can predict the properties of new, un-synthesized compounds based solely on their molecular structure.
A QSPR study on a series of derivatives of this compound would involve these steps:
Data Set Compilation: A set of molecules with known experimental properties (e.g., boiling point, solubility, refractive index) is gathered.
Descriptor Calculation: A large number of numerical descriptors representing various aspects of the molecular structure (e.g., topological, electronic, geometric) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested to ensure its reliability.
Such a model could then be used to predict the properties of this compound and other related compounds, accelerating the discovery of new materials with desired characteristics. mdpi.com
Applications in Advanced Materials and Organic Electronic Devices
Precursors for Organic Semiconductor Synthesis
The presence of the bromophenyl group allows for participation in various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. The branched 2-ethylhexyloxy chain is crucial for ensuring the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for device fabrication.
While direct synthesis of Poly(p-phenylene ethynylene) (PPE) networks from 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is not extensively documented, its structure is highly relevant for creating substituted PPEs. Aryl bromides are common starting materials for Sonogashira coupling reactions, a key method for forming the carbon-carbon triple bonds that constitute the backbone of PPEs. researchgate.net The synthesis would typically involve a palladium-catalyzed reaction between an aryl halide (like this compound, potentially after modification to a di-functional monomer) and a terminal alkyne.
The (2-ethylhexyl)oxy side chain would impart desirable properties to the resulting PPE network. These bulky, flexible chains enhance solubility and influence the solid-state morphology, which in turn affects the optoelectronic properties of the material. The introduction of such side chains can improve the processability of PPEs for applications in light-emitting diodes and sensors. researchgate.net
This compound is a precursor for monomers used in the synthesis of poly-phenylene vinylene (PPV) derivatives, most notably MEH-PPV. MEH-PPV is a widely studied semiconducting polymer in the field of organic electronics due to its solubility and electroluminescent properties. sciepub.com
The synthesis of MEH-PPV monomers often involves multiple steps. For instance, a common route is the modified Gilch synthesis, which starts with precursors like 1,4-bis(halomethyl)benzene derivatives. researchgate.netrsc.org this compound can be chemically modified to introduce the necessary functional groups, such as a methoxy (B1213986) group and chloromethyl or bromomethyl groups, to form the monomer required for polymerization. researchgate.net The 2-ethylhexyloxy group in the final MEH-PPV polymer is critical for its solubility, which allows for the formation of thin films via spin-coating for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. sciepub.com
Table 1: Key Synthetic Routes for PPV Derivatives
| Synthesis Method | Description | Precursor Type |
|---|---|---|
| Gilch Polymerization | Base-induced polymerization of bis(halomethyl)benzene monomers. | 1,4-Bis(halomethyl)-2,5-dialkoxybenzene |
| Wittig Reaction | Reaction of a bis(phosphonium ylide) with a dialdehyde. | Aromatic dialdehyde and bis(phosphonium salt) |
The use of this compound in the synthesis of dithieno[3,2-b:2',3'-d]arsole polymers is not prominently featured in available research. However, the synthesis of related conjugated systems, such as dithieno[3,2-b:2',3'-d]phosphole polymers, involves the functionalization of the core heterocyclic structure with aryl groups. figshare.com In principle, this compound could be incorporated into such polymer structures through cross-coupling reactions, where the (2-ethylhexyl)oxy-phenyl moiety would be appended to the polymer backbone. This would serve to modify the electronic properties and enhance the solubility of the resulting material for potential use in organic electronics.
Components in Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)
The electronic characteristics of the (2-ethylhexyl)oxy-phenyl group make it a valuable component in materials designed for organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). sunatech.comlumtec.com.tw
The oxygen atom in the alkoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, making the 4-[(2-ethylhexyl)oxy]phenyl group electron-rich. This electron-donating nature is a key property for materials used in OPVs and DSSCs. researchgate.net
In OPV Devices : When incorporated into donor polymers or small molecules, this moiety helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material. This is crucial for achieving efficient charge separation at the donor-acceptor interface in a bulk-heterojunction solar cell. Materials containing this group can function effectively as the electron-donating component.
In DSSCs : In the context of DSSCs, organic dyes often have a Donor-π-Acceptor (D-π-A) structure. csic.esscispace.com The 4-[(2-ethylhexyl)oxy]phenyl group can serve as a potent electron donor. Upon photoexcitation, an electron is transferred from this donor part, through the π-bridge, to the acceptor part, which is anchored to the semiconductor (e.g., TiO2) surface. researchgate.netresearchgate.net
This moiety also contributes to the hole-transporting properties of materials. After the initial photoinduced charge separation, the resulting positive charge (hole) on the donor material needs to be transported to the electrode. The π-conjugated systems containing these electron-donating groups facilitate the movement of holes. acs.org
The 2-ethylhexyloxy side chain has a profound impact on the physical properties of organic semiconductors, which in turn dictates device performance. rsc.orgrsc.org
Solubility and Processability : The branched, bulky nature of the 2-ethylhexyl group significantly improves the solubility of conjugated polymers and small molecules in organic solvents. This is essential for solution-based processing techniques like spin-coating, which are used to fabricate large-area and flexible devices.
Morphology and Molecular Packing : The side chains influence how the molecules pack in the solid state. While long, linear alkyl chains can promote ordered, crystalline domains which may enhance charge mobility, the branched 2-ethylhexyl group can disrupt excessive crystallization. aps.org This can be advantageous in bulk-heterojunction OPVs, where an optimal nanoscale phase separation between the donor and acceptor materials is required for efficient exciton dissociation and charge extraction. rsc.org
Charge Transport : The arrangement of polymer chains or molecules affects the efficiency of charge transport. The interchain electronic coupling is highly dependent on the distance and orientation between adjacent molecules, which is controlled by the side chains. While dense packing can enhance mobility, the 2-ethylhexyloxy group can help prevent the formation of large aggregates that might act as charge traps. The introduction of alkoxy chains can lead to an enhancement of electron hopping mobility by influencing electronic coupling between neighboring polymer chains. researchgate.net
Table 2: Effect of Alkoxy Chain Structure on Organic Semiconductor Properties
| Side Chain Characteristic | Impact on Material Property | Consequence for Device Performance |
|---|---|---|
| Length | Longer chains increase solubility but can decrease intermolecular electronic overlap if they increase interchain distance. aps.org | Can affect the balance between solubility and charge carrier mobility. |
| Branching (e.g., 2-ethylhexyl) | Significantly enhances solubility; disrupts close packing and strong π-π stacking. | Improves processability and can lead to favorable blend morphology in OPVs, potentially increasing device efficiency. rsc.org |
| Position on aromatic ring | Affects the planarity of the polymer backbone and electronic properties. | Influences the material's energy levels (HOMO/LUMO) and light absorption characteristics. |
Development of Luminescent Materials for Trace Detection and Sensing Applications
The quest for highly sensitive and selective methods for detecting trace amounts of chemical and biological analytes has driven significant research into the development of novel luminescent materials. This compound serves as a crucial starting material for creating sophisticated fluorescence-based sensing platforms.
Design Principles for Fluorescence-Based Sensing Platforms
Fluorescence-based sensors operate on the principle that the fluorescence properties of a material can be modulated by the presence of a specific analyte. The design of these platforms often involves the integration of a fluorophore (the light-emitting component) with a receptor unit that selectively interacts with the target analyte. This interaction triggers a change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Derivatives of this compound can be functionalized to incorporate both the fluorophore and the receptor moieties. The bromo- group provides a reactive site for cross-coupling reactions, allowing for the facile attachment of various fluorescent cores. The alkoxybenzene unit itself can be part of a larger conjugated system that exhibits luminescence.
Exploration of Hydrophilic/Hydrophobic Interactions in Sensing Materials
The 2-ethylhexyl side chain of this compound plays a critical role in modulating the solubility and intermolecular interactions of the resulting sensing materials. This branched alkyl group imparts significant hydrophobic character, which can be strategically exploited in the design of sensors.
For instance, the hydrophobic nature of the side chains can influence the aggregation behavior of the sensing molecules in different solvent environments. In aqueous media, these molecules may form aggregates where the hydrophobic chains are shielded from the water, potentially leading to changes in their photophysical properties, such as aggregation-induced emission (AIE). This phenomenon can be harnessed to develop "turn-on" fluorescent sensors where the fluorescence is enhanced upon binding to a target analyte that disrupts the aggregation state.
Furthermore, the length and branching of the alkyl side chains can affect the formation of different semi-crystalline phases in thin films of conjugated polymers derived from this building block. These different phases can exhibit distinct optical and electronic properties, which can be tuned for specific sensing applications. The chiral nature of the 2-ethylhexyl group can also introduce chiroptical properties in the resulting polymers, providing an additional dimension for sensing applications.
Building Blocks for Complex Organic Molecules in Diverse Research Fields
The utility of this compound extends beyond sensing applications, serving as a fundamental building block for a wide array of complex organic molecules used in various research fields, particularly in organic electronics.
The presence of the bromine atom on the phenyl ring makes this compound an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Suzuki and Stille cross-coupling reactions. organic-chemistry.org These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the construction of extended π-conjugated systems that are the basis for many organic electronic devices.
For example, this compound can be used as a precursor to synthesize monomers for light-emitting polymers. While not a direct example, the synthesis of blue light-emitting polymers has been reported using a structurally similar monomer, 5-(2-ethylhexyloxy)-2-methoxybenzene-1,4-dicarbaldehyde. oak.go.kr This highlights the potential of this compound to be transformed into key components for organic light-emitting diodes (OLEDs).
The 2-ethylhexyl group is frequently incorporated into organic electronic materials to enhance their solubility in common organic solvents. This improved processability is crucial for the fabrication of large-area and flexible electronic devices using solution-based techniques like spin-coating and inkjet printing. Moreover, the bulky nature of the 2-ethylhexyl side chain can help to suppress intermolecular aggregation in the solid state, which can be beneficial for maintaining high luminescence efficiency in thin films.
This versatile building block has been utilized in the synthesis of hole-transporting materials for perovskite solar cells, demonstrating its broad applicability in the field of renewable energy. The ability to readily modify its structure through established synthetic protocols allows researchers to fine-tune the electronic and physical properties of the resulting materials for optimal device performance.
Below is a table summarizing the key attributes of this compound and its role in the synthesis of advanced materials.
| Property | Significance in Material Synthesis |
| Brominated Phenyl Ring | Reactive site for cross-coupling reactions (e.g., Suzuki, Stille) enabling the construction of complex conjugated molecules. |
| (2-Ethylhexyl)oxy Group | Imparts solubility in organic solvents, crucial for solution-based processing of organic electronic devices. |
| Hydrophobic Side Chain | Influences intermolecular interactions and aggregation, which can be exploited in the design of fluorescent sensors. |
| Bulky and Flexible Chain | Can prevent close packing of molecules in the solid state, potentially enhancing luminescence efficiency. |
Chemical Reactivity and Derivatization Studies
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Functionalization
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. For 1-Bromo-4-[(2-ethylhexyl)oxy]benzene, the aryl bromide moiety is an excellent substrate for such transformations, allowing for the introduction of a diverse range of functional groups. The electron-donating nature of the alkoxy group can influence the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.org For this compound, a Suzuki coupling would yield 4-substituted-1-[(2-ethylhexyl)oxy]benzene derivatives. The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent. wikipedia.orglibretexts.org
| Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | Methanol | 80 | 98 | rsc.org |
| Arylboronic acids | PdCl₂(PPh₃)₂ (1) | PPh₃ | K₂CO₃ | Water/TBAB | 60-100 | 87-95 | researchgate.net |
| Potassium Aryltrifluoroborate | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/Water | 60 | Varies | harvard.edu |
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. libretexts.orgyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Functionalizing this compound via Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further derivatization, including click chemistry or the synthesis of conjugated materials. Copper-free Sonogashira protocols have also been developed, often conducted in water with the aid of surfactants. researchgate.netucsb.edu
| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | Room Temp. to Reflux | libretexts.orgorganic-chemistry.org |
| Phenylacetylene (Copper-free) | PdCl₂(CH₃CN)₂ | None | Cs₂CO₃ | Water/PTS | Room Temp. | ucsb.edu |
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov Applying the Heck reaction to this compound allows for the synthesis of stilbene-like structures and other vinylated aromatic compounds, which are valuable in materials science and as pharmaceutical intermediates. frontiersin.org
| Alkene Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-140 | wikipedia.org |
| n-Butyl acrylate | Pd(dba)₂ | P(o-tol)₃ | NaOAc | DMF | 100-120 | organic-chemistry.org |
| Various Alkenes | Palladacycle complexes | None | K₂CO₃ or Na₂CO₃ | DMA or NMP | 120-150 | organic-chemistry.org |
Transformation of Bromo Functionality to Other Chemical Groups
Beyond cross-coupling, the bromo group of this compound is a gateway to numerous other functional groups through various organic reactions.
Organometallic Reagent Formation : The compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, {4-[(2-ethylhexyl)oxy]phenyl}magnesium bromide. wikipedia.orglibretexts.orggoogle.com This highly nucleophilic species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to create new carbon-carbon bonds. Similarly, treatment with strong organolithium bases like n-butyllithium or tert-butyllithium (B1211817) at low temperatures can induce a bromine-lithium exchange, yielding the highly reactive organolithium equivalent. ias.ac.in
Cyanation : The bromo group can be displaced by a cyanide group to form 4-[(2-ethylhexyl)oxy]benzonitrile. This transformation is typically achieved using metal cyanides, such as copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed methods using sources like zinc cyanide or potassium hexacyanoferrate(II). google.com More recent methods utilize organophotoredox catalysis. rsc.org The resulting nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of heterocyclic compounds.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. This compound can be coupled with primary or secondary amines to produce N-aryl or N,N-di-substituted aniline (B41778) derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. chemspider.com
Polymerization Mechanisms Involving this compound Derivatives
Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers, which are materials of great interest for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The (2-ethylhexyl)oxy side chain is crucial for ensuring the solubility of the resulting polymer in common organic solvents.
One of the most prominent polymerization methods involving such monomers is the Gilch polymerization . This route is widely used to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives, like the well-known MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]). rsc.org The typical monomer for a Gilch polymerization is a p-xylylene bis-halide. A derivative of the title compound, such as 1,4-bis(bromomethyl)-2-[(2-ethylhexyl)oxy]benzene, can be treated with a strong, sterically hindered base like potassium tert-butoxide.
The mechanism is understood to proceed through a dehydrohalogenation elimination to form a highly reactive p-quinodimethane intermediate. researchgate.net This intermediate can then polymerize through a pathway that is believed to involve the dimerization of the monomer to form a diradical species, which subsequently propagates by combining with other monomer units in a step-growth fashion. researchgate.netresearchgate.net The reaction conditions, including solvent and temperature, can be tuned to control the molecular weight of the resulting polymer. rsc.org
Alternatively, cross-coupling reactions can be adapted for polymerization. Suzuki polycondensation involves the reaction of a monomer containing two bromo groups with a monomer containing two boronic acid or ester groups. For example, a dibrominated derivative of this compound could be polymerized with a diboronic acid to create fully conjugated aromatic polymers.
Base-Catalyzed Isomerization Reactions (Applicability to Related Aryl Halides)
While direct base-catalyzed isomerization of the this compound structure itself is not commonly reported, the principles of such rearrangements are well-established for related aryl compounds and demonstrate potential intramolecular transformations.
A prominent example is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr) reaction. numberanalytics.comscispace.com In a typical Smiles rearrangement, a connecting chain links two aromatic rings, or a nucleophilic center to an aromatic ring. For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The reaction involves the nucleophilic attack at an ipso-carbon, leading to the migration of the aryl group. nih.gov A related transformation is the Truce-Smiles rearrangement , where the attacking nucleophile is a carbanion. cdnsciencepub.com While the electron-donating alkoxy group on this compound disfavors a classical SNAr pathway, such rearrangements could be envisioned in more complex derivatives where the aromatic ring is appropriately activated by other substituents.
Base-catalyzed rearrangements have also been developed for diallyl ethers, leading to selective organic-chemistry.orgscispace.com-Wittig-oxy-Cope and isomerization-Claisen rearrangements. nih.gov These studies highlight that the choice of base and solvent is critical in directing the reaction pathway. nih.gov Furthermore, base-catalyzed isomerizations of allylic alcohols and ethers can proceed stereospecifically without the need for transition metals. lookchem.com These examples, while not involving aryl halides directly, illustrate the power of bases to mediate complex molecular rearrangements in ether-containing compounds under specific conditions.
Environmental Fate and Degradation Pathways Academic Perspective
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation is a significant abiotic process that can influence the environmental persistence of aromatic brominated compounds. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds.
For brominated aromatic compounds, the primary photodegradation pathway is reductive debromination, which involves the cleavage of the carbon-bromine (C-Br) bond. This reaction is considered a key transformation pathway for many brominated flame retardants. The energy from ultraviolet (UV) or visible light can excite the molecule to a higher energy state, leading to the homolytic or heterolytic cleavage of the C-Br bond. This process can be influenced by the surrounding environmental matrix, such as the presence of photosensitizers or hydrogen donors in water or soil.
The proposed photodegradation mechanism for 1-Bromo-4-[(2-ethylhexyl)oxy]benzene would likely initiate with the cleavage of the C-Br bond to form a phenyl radical. This highly reactive intermediate would then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 4-[(2-ethylhexyl)oxy]benzene. Further degradation of this product could then occur through cleavage of the ether bond or oxidation of the aromatic ring and the alkyl chain.
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Primary Photoproduct | Subsequent Transformation Products |
| This compound | 4-[(2-ethylhexyl)oxy]benzene | 4-Hydroxyphenol, 2-Ethylhexanol, various oxidation products |
It is important to note that the rate and extent of photodegradation would be dependent on various factors, including the intensity and wavelength of light, the presence of dissolved organic matter, and the environmental medium (e.g., surface water, soil surface).
Biodegradation Pathways and Microorganism Interactions
The biodegradation of halogenated organic compounds is often a slow process due to their xenobiotic nature. However, various microorganisms have been shown to degrade structurally similar compounds, suggesting potential pathways for this compound. Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic compounds typically involves the action of oxygenase enzymes. For this compound, two primary aerobic degradation pathways can be hypothesized:
Attack on the Aromatic Ring: Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic ring, leading to the formation of brominated catechols. Subsequent ring cleavage would break down the aromatic structure into smaller, more readily metabolizable organic acids.
Cleavage of the Ether Linkage: Ether-cleaving enzymes could break the bond between the aromatic ring and the 2-ethylhexyl group, yielding 4-bromophenol (B116583) and 2-ethylhexanol. Both of these products are generally more amenable to further biodegradation.
Degradation of the Alkyl Chain: Oxidation of the 2-ethylhexyl side chain could also occur, leading to the formation of various oxidized intermediates.
Anaerobic Biodegradation: Under anaerobic conditions, the primary initial step in the degradation of brominated aromatic compounds is typically reductive debromination. In this process, the bromine atom is removed and replaced by a hydrogen atom, a reaction carried out by specific anaerobic bacteria. This would convert this compound to 4-[(2-ethylhexyl)oxy]benzene. Subsequent anaerobic degradation of the resulting aromatic ether would likely proceed through the cleavage of the ether bond and the eventual breakdown of the benzene (B151609) ring.
Several bacterial genera have been identified as capable of degrading related compounds. For instance, species of Sphingomonas and Rhodococcus have been shown to degrade brominated diphenyl ethers and other ethers.
Table 2: Hypothesized Biodegradation Intermediates of this compound
| Condition | Initial Reaction | Key Intermediates | Potential End Products |
| Aerobic | Hydroxylation of aromatic ring | Brominated catechols | Carbon dioxide, water, bromide ions |
| Ether cleavage | 4-Bromophenol, 2-Ethylhexanol | Carbon dioxide, water, bromide ions | |
| Anaerobic | Reductive debromination | 4-[(2-ethylhexyl)oxy]benzene | Methane, carbon dioxide, water |
Stability and Transformation in Various Environmental Matrices
The stability and transformation of this compound in the environment will be dictated by a combination of its physicochemical properties and its susceptibility to the degradation processes mentioned above.
Soil: In soil environments, the compound is expected to exhibit low mobility due to its likely low water solubility and high octanol-water partition coefficient (Kow), which would favor adsorption to organic matter and soil particles. Its persistence in soil would be influenced by microbial activity, with anaerobic conditions in deeper soil layers potentially favoring reductive debromination.
Water: In aquatic systems, this compound is expected to partition to sediment and suspended organic matter. In the water column, photodegradation could be a significant removal mechanism, particularly in clear, sunlit surface waters. Hydrolysis of the ether linkage is generally not considered a major degradation pathway for aryl ethers under typical environmental pH conditions.
Sediment: Sediments are likely to be a major sink for this compound. Under anaerobic conditions prevalent in many sediments, reductive debromination by microbial communities could lead to its transformation. However, due to its expected lipophilicity, it may become sequestered and persist for long periods.
The transformation of this compound in the environment can lead to the formation of various transformation products. For example, the formation of 4-bromophenol through ether cleavage could be of concern, as brominated phenols themselves can be toxic and persistent.
Table 3: Summary of Expected Environmental Fate and Stability
| Environmental Matrix | Dominant Processes | Expected Stability/Persistence |
| Atmosphere | Potential for long-range transport adsorbed to particulate matter | Moderate, subject to photodegradation |
| Water | Photodegradation, Adsorption to sediment | Moderate persistence in the water column, higher in sediment |
| Soil | Biodegradation (aerobic and anaerobic), Adsorption | High persistence, particularly in soils with high organic content |
| Sediment | Anaerobic biodegradation (reductive debromination), Sequestration | High persistence, potential for long-term accumulation |
Future Research Directions and Potential Innovations
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene and its derivatives will likely focus on green chemistry principles to minimize hazardous waste and energy consumption.
Key areas of exploration include:
Aerobic Bromination: Moving away from traditional bromination agents, which can be hazardous, researchers are investigating aerobic bromination techniques. These methods utilize molecular bromine in the presence of an oxidant, such as the residual oxygen in a reaction vessel, and can be catalyzed by ionic liquids like 1-butyl-3-methylimidazolium nitrate (B79036) ([Bmim]NO3). This approach offers high atom economy, as nearly all bromine atoms are incorporated into the final product.
Electrochemical Synthesis: Electrochemical methods present a sustainable alternative to conventional synthesis, using electrons as the primary oxidant and often employing green solvents like acetone (B3395972) and water. This technique can be scaled up through continuous flow processes, enhancing productivity and reducing the environmental footprint.
Biocatalysis: The use of enzymes as natural catalysts offers a highly specific and efficient route for chemical transformations under mild conditions. While not yet widely applied to this specific compound, the potential for enzymatic reactions to construct or modify alkoxy-substituted benzenes represents a promising avenue for sustainable synthesis.
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, leading to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. Its application in the synthesis of related alkoxy benzene (B151609) compounds has shown promise for improving efficiency.
| Synthetic Route | Key Advantages | Potential Challenges |
|---|---|---|
| Aerobic Bromination | High atom economy, use of green catalysts (ionic liquids) | Control of selectivity in complex molecules |
| Electrochemical Synthesis | Use of clean reagents (electrons), potential for flow chemistry | Requires specialized equipment, optimization of reaction conditions |
| Biocatalysis | High specificity, mild reaction conditions, reduced byproducts | Enzyme stability and cost, substrate scope limitations |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Potential for localized overheating, scalability concerns |
Advanced Spectroscopic and Microscopy Techniques for Material Characterization
A deep understanding of the structural and electronic properties of materials derived from this compound is crucial for their application. Advanced characterization techniques will play a pivotal role in elucidating these properties at various scales.
Future characterization efforts will likely involve:
Two-Dimensional NMR Spectroscopy (2D NMR): This powerful technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For complex polymers and materials derived from this compound, 2D NMR can be instrumental in confirming the structure and identifying subtle conformational details.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on metallic surfaces. This allows for the detection and analysis of materials at very low concentrations, which is particularly useful for studying thin films and interfaces in electronic devices.
Electron Energy-Loss Spectroscopy (EELS): When coupled with a transmission electron microscope (TEM), EELS can provide quantitative chemical information at high spatial resolution. This is especially valuable for characterizing the local chemistry and electronic structure of complex organic materials and identifying any in-depth chemical inhomogeneities. arxiv.org
Transmission Electron Microscopy (TEM): Advanced TEM techniques can be used to image the nanostructure of organic thin films. This is critical for understanding the morphology of active layers in organic electronic devices and how it influences performance.
Integration into Emerging Organic Electronic Devices and Sensing Technologies
The unique combination of a reactive bromo-functional group and a solution-processable alkoxy chain makes this compound a promising candidate for various electronic applications.
Potential areas for integration include:
Organic Field-Effect Transistors (OFETs): The development of new organic semiconductors is key to advancing OFET technology. The 2-ethylhexyl group imparts good solubility, which is crucial for fabricating devices using solution-based methods like inkjet printing. The bromobenzene (B47551) moiety can be used as a reactive handle to synthesize more complex, high-performance semiconductor materials.
Photoswitchable Materials: By incorporating this molecule into larger structures containing photosensitive units like azobenzenes, it is possible to create materials whose properties can be controlled by light. The alkoxy chain can influence the thermal isomerization rates of the photoswitchable unit.
Chemical Sensors: The bromobenzene component can be utilized in the synthesis of advanced materials like perovskite nanocrystals. These nanocrystals can exhibit fluorescence properties that are sensitive to the presence of specific analytes, forming the basis for highly selective and accurate chemical sensors. For instance, CsPbBr3 perovskite nanocrystals synthesized using bromobenzene derivatives have been successfully used for the colorimetric detection of hydrochloric acid.
In-depth Structure-Property Relationship Elucidation through Advanced Computational Methods
Computational modeling is an indispensable tool for understanding and predicting the behavior of new materials, thereby accelerating their development. Advanced computational methods can provide deep insights into the relationship between the molecular structure of this compound derivatives and their macroscopic properties.
Future computational research will likely focus on:
Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules. researchgate.net For derivatives of this compound, DFT can be used to understand how modifications to the chemical structure affect properties like the energy levels of molecular orbitals, which are crucial for charge transport in electronic devices.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions, such as halogen bonding. Understanding these interactions is key to predicting how molecules will pack in the solid state, which in turn influences the material's electronic properties.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use statistical methods to correlate the chemical structure of a series of compounds with their observed properties. These models can be used to predict the properties of new, unsynthesized molecules, guiding the design of materials with desired characteristics. For example, QSPR has been used to model the electronic properties of graphene structures based on their atomic arrangements. sci-hub.se
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and materials over time. This can provide insights into processes like molecular self-assembly and the morphology of thin films, which are critical for the performance of organic electronic devices.
| Computational Method | Primary Application | Key Insights for this compound Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, spectroscopic properties | Prediction of HOMO/LUMO levels, vibrational frequencies, and NMR spectra |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Understanding the nature and strength of halogen bonding in crystal packing |
| Quantitative Structure-Property Relationship (QSPR) | Predictive modeling of material properties | Guiding the design of new molecules with optimized electronic properties |
| Molecular Dynamics (MD) Simulations | Study of dynamic processes and material morphology | Simulating thin film formation and self-assembly processes |
Q & A
Q. Basic
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.3 ppm), ethylhexyl methyl/methylene groups (δ 0.8–1.6 ppm), and ether oxygen-adjacent CH₂ (δ 3.5–4.0 ppm) .
- ¹³C NMR : Distinct peaks for brominated aromatic carbons (δ 120–130 ppm) and ether-linked carbons (δ 60–70 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 284 (C₁₄H₂¹BrO⁺) with fragmentation patterns confirming the ethylhexyl chain .
Can computational methods predict regioselectivity in reactions involving this compound?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of substituents. The bromine atom’s electron-withdrawing nature directs electrophilic attacks to the para position of the ethylhexyloxy group. Solvent effects (e.g., polar aprotic vs. nonpolar) are simulated using COSMO-RS to predict reaction pathways. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
What are common side reactions during synthesis, and how are they mitigated?
Q. Basic
- Elimination : Formation of 4-bromophenol due to hydrolysis. Mitigation: Use anhydrous conditions (Ar atmosphere) and dried solvents (THF over Na/benzophenone) .
- Dimerization : Cross-coupling of aryl bromides. Mitigation: Control stoichiometry (limit Pd catalyst to <5 mol%) and add inhibitors like BHT .
How does the bromine atom affect the stability of the ether linkage under acidic/basic conditions?
Advanced
The electron-withdrawing bromine destabilizes the ether linkage under strong bases (e.g., NaOH), leading to cleavage via SN2 mechanisms. In acidic conditions (H₂SO₄), protonation of the ether oxygen accelerates hydrolysis. Stability studies (TGA/DSC) show decomposition above 200°C, making the compound suitable for high-temperature reactions .
What storage conditions prevent degradation of this compound?
Basic
Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and strong oxidizers. Shelf-life studies indicate <5% degradation over 12 months under these conditions .
How is this compound utilized in polymer/materials science?
Advanced
As a monomer in conductive polymers (e.g., poly(arylene ethers)), the ethylhexyl group enhances solubility in organic solvents, while the bromine enables post-polymerization functionalization (e.g., click chemistry). Applications include organic semiconductors and liquid crystals, with DSC/XRD confirming phase transitions .
What strategies enhance yield in large-scale synthesis?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions (residence time <10 min) and improve heat dissipation.
- Microwave Assistance : Accelerates etherification (30 min vs. 12 hr conventional heating) with 15–20% yield improvement .
How does this compound compare to halogenated aromatic ethers in toxicity profiles?
Basic
While structurally similar to bromodiphenyl ethers (e.g., 4-Bromophenyl phenyl ether), its higher molecular weight and branched chain reduce bioaccumulation potential. Acute toxicity (LD50 in rats: >2000 mg/kg) classifies it as Category 5 under GHS. Environmental persistence is moderate (DT50: 30 days in soil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
